![molecular formula C15H19N3O4 B8259637 5-Boc-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester](/img/structure/B8259637.png)
5-Boc-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Boc-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the Boc (tert-butoxycarbonyl) protecting group on the amino functionality and the ethyl ester on the carboxylic acid moiety makes it a versatile intermediate for further chemical transformations.
Preparation Methods
The synthesis of 5-Boc-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Boc Protecting Group: The amino group is protected using Boc anhydride in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is converted to its ethyl ester using reagents like ethanol and a catalyst such as sulfuric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
5-Boc-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester can undergo various chemical reactions:
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The pyrrolo[3,2-b]pyridine core can be subjected to oxidation or reduction reactions depending on the desired transformation.
Coupling Reactions: The ethyl ester can be hydrolyzed to the carboxylic acid, which can then be used in coupling reactions such as amide bond formation.
Common reagents include Boc anhydride for protection, sulfuric acid for esterification, and various oxidizing or reducing agents depending on the specific reaction.
Scientific Research Applications
5-Boc-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other biological targets.
Organic Synthesis: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of compounds derived from 5-Boc-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester often involves interaction with specific molecular targets such as enzymes or receptors. The pyrrolo[3,2-b]pyridine core can mimic natural substrates or inhibitors, thereby modulating the activity of the target protein. The Boc-protected amino group and the ethyl ester can be modified to enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar compounds include other pyrrolo[3,2-b]pyridine derivatives, such as:
1H-pyrrolo[2,3-b]pyridine: Lacks the Boc protection and ester functionalities, making it less versatile for certain synthetic applications.
1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid: The free carboxylic acid form, which can be used directly in coupling reactions without the need for ester hydrolysis.
5-Amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester: Similar structure but without the Boc protection, making it more reactive but less stable.
The uniqueness of 5-Boc-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester lies in its protected amino group and ester functionality, which provide additional synthetic flexibility and stability.
Properties
IUPAC Name |
ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrolo[3,2-b]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-5-21-13(19)11-8-10-9(16-11)6-7-12(17-10)18-14(20)22-15(2,3)4/h6-8,16H,5H2,1-4H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSFEMXMQQIDKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=N2)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
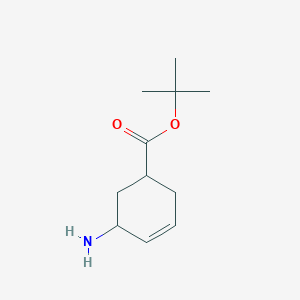
![(2R)-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B8259567.png)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropanoic acid](/img/structure/B8259571.png)
![3-(5-Methyl-3-oxo-1,2-oxazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B8259580.png)


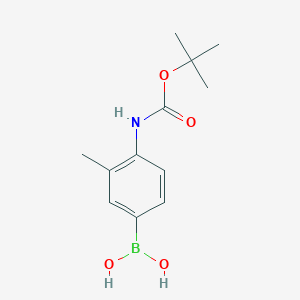

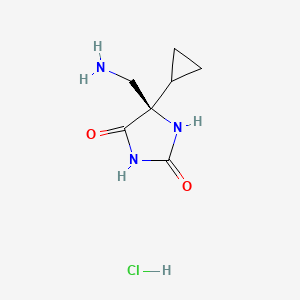
![methyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-fluoro-1H-indole-5-carboxylate](/img/structure/B8259650.png)
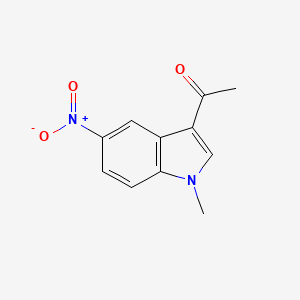
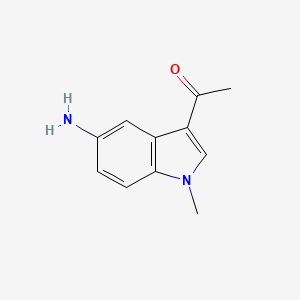
![[4-(Difluoromethyl)pyrimidin-5-yl]methanamine](/img/structure/B8259668.png)
![[(3R)-3-methylpyrrolidin-3-yl]methanol hydrochloride](/img/structure/B8259670.png)
